molecular formula C10H11FO B8502758 1-(1-Ethoxy-vinyl)-4-fluoro-benzene

1-(1-Ethoxy-vinyl)-4-fluoro-benzene

Cat. No. B8502758
M. Wt: 166.19 g/mol
InChI Key: AGISGKANZPEKBM-UHFFFAOYSA-N
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Patent
US08293916B2

Procedure details

A solution of 10.0 g 4-Fluoro-iodobenzene, 21.1 g 1-Ethoxyvinyltributyltin and 2.6 g Tetrakis(triphenylphosphine)Palladium in 130 ml of Toluene was refluxed overnight under an argon atmosphere. The dark brown solution was filtered over filter aid and concentrated in vaccuo. The crude dark brown oil (7.49 g) was directly used in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12]([Sn](CCCC)(CCCC)CCCC)=[CH2:13])[CH3:10]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:12]([O:11][C:9]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)=[CH2:10])[CH3:13] |^1:37,39,58,77|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Name
Quantity
21.1 g
Type
reactant
Smiles
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
130 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.6 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The dark brown solution was filtered
FILTRATION
Type
FILTRATION
Details
over filter aid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vaccuo

Outcomes

Product
Name
Type
Smiles
C(C)OC(=C)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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